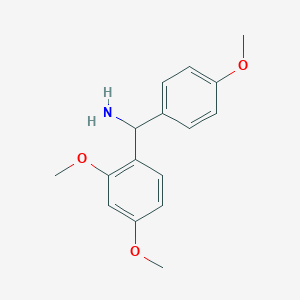
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxy groups on the phenyl ring and an amine group attached to the methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic amines.
Aplicaciones Científicas De Investigación
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
2,4-Dimethoxybenzylamine: Another related compound with distinct chemical properties and applications.
Uniqueness
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanamine is unique due to the specific arrangement of methoxy groups and the presence of the methanamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C16H19NO3/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10,16H,17H2,1-3H3 |
Clave InChI |
BLECVMLKEBWWJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
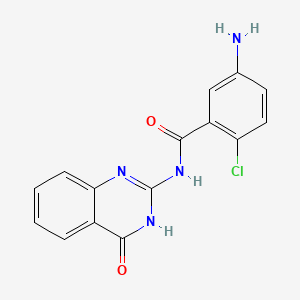
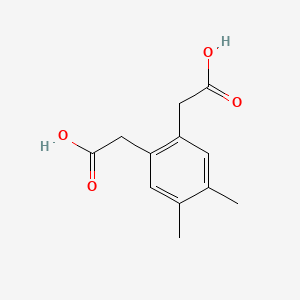
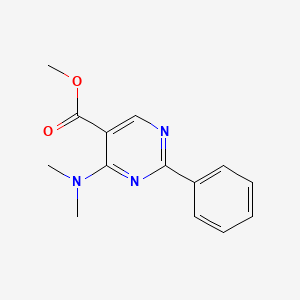
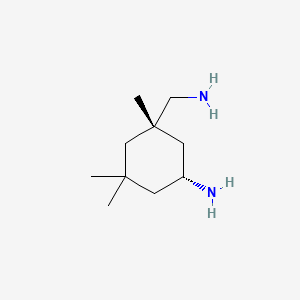
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
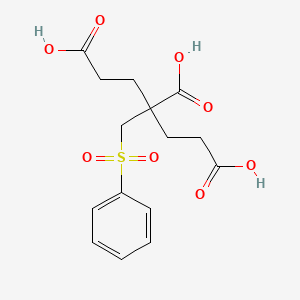
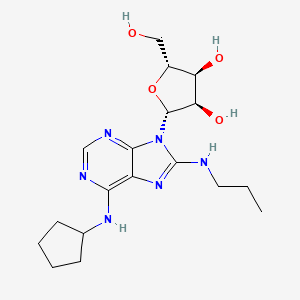
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)

